Cas no 1270457-09-4 (methyl 4-(1-aminoethyl)-2-methylbenzoate)

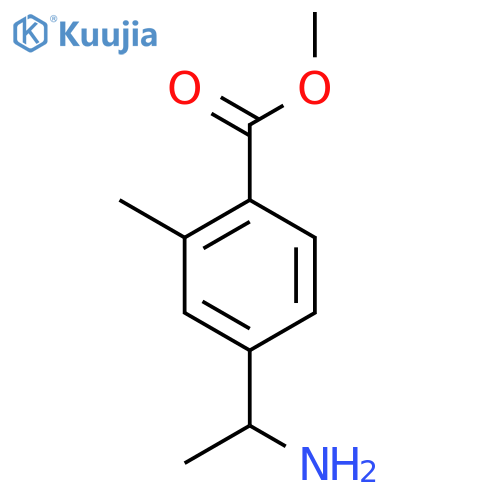

1270457-09-4 structure

商品名:methyl 4-(1-aminoethyl)-2-methylbenzoate

methyl 4-(1-aminoethyl)-2-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 4-(1-aminoethyl)-2-methylbenzoate

- Benzoic acid, 4-[(1S)-1-aminoethyl]-2-methyl-, methyl ester

- EN300-1859253

- 1270457-09-4

- SCHEMBL4551227

- AKOS006372394

-

- インチ: 1S/C11H15NO2/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8H,12H2,1-3H3

- InChIKey: HCHBHPWTMIMLPV-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C1C=CC(=CC=1C)C(C)N)=O

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 52.3Ų

methyl 4-(1-aminoethyl)-2-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1859253-0.25g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 0.25g |

$933.0 | 2023-09-18 | ||

| Enamine | EN300-1859253-0.1g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 0.1g |

$892.0 | 2023-09-18 | ||

| Enamine | EN300-1859253-2.5g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 2.5g |

$1988.0 | 2023-09-18 | ||

| Enamine | EN300-1859253-1.0g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 1g |

$1014.0 | 2023-05-26 | ||

| Enamine | EN300-1859253-1g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 1g |

$1014.0 | 2023-09-18 | ||

| Enamine | EN300-1859253-0.05g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 0.05g |

$851.0 | 2023-09-18 | ||

| Enamine | EN300-1859253-0.5g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 0.5g |

$974.0 | 2023-09-18 | ||

| Enamine | EN300-1859253-10.0g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 10g |

$4360.0 | 2023-05-26 | ||

| Enamine | EN300-1859253-5.0g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 5g |

$2940.0 | 2023-05-26 | ||

| Enamine | EN300-1859253-10g |

methyl 4-(1-aminoethyl)-2-methylbenzoate |

1270457-09-4 | 10g |

$4360.0 | 2023-09-18 |

methyl 4-(1-aminoethyl)-2-methylbenzoate 関連文献

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

1270457-09-4 (methyl 4-(1-aminoethyl)-2-methylbenzoate) 関連製品

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬